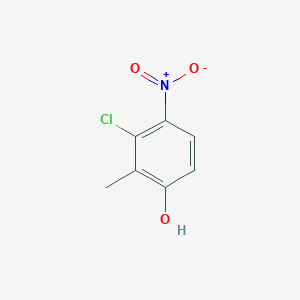

3-Chloro-2-methyl-4-nitrophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQDMPDIVOKUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304763 | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-28-6 | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Substituted Nitrophenols: The Case of 2-Chloro-3-methyl-4-nitrophenol

Senior Application Scientist Note: The compound "3-Chloro-2-methyl-4-nitrophenol" is not extensively documented in readily available chemical literature or databases with a specific CAS number. Therefore, this guide will focus on the closely related and well-characterized isomer, 2-Chloro-3-methyl-4-nitrophenol (CAS No. 88062-27-5) . The principles of synthesis, analysis, safety, and application discussed herein are fundamentally applicable to its isomers and provide a robust framework for researchers working with this class of substituted nitrophenols.

Abstract

Substituted chloronitrophenols are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of chloro, methyl, and nitro functional groups on a phenol backbone imparts a unique reactivity profile, making these molecules valuable building blocks in medicinal chemistry and material science.[3][4][5] This technical guide provides a comprehensive overview of 2-Chloro-3-methyl-4-nitrophenol, covering its chemical identity, physicochemical properties, a validated synthesis protocol, and modern analytical characterization techniques. Furthermore, it delves into the compound's potential applications in drug development, underpinned by established safety and handling protocols to ensure its responsible use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this important chemical intermediate.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its effective application and safe handling. 2-Chloro-3-methyl-4-nitrophenol is an aromatic compound characterized by a phenol ring substituted with four different functional groups.

IUPAC Name: 2-chloro-3-methyl-4-nitrophenol[6] CAS Number: 88062-27-5[6] Molecular Formula: C₇H₆ClNO₃[6]

The spatial arrangement of the chloro, methyl, and nitro groups around the hydroxyl-bearing benzene ring dictates its reactivity, solubility, and potential biological activity.

Table 1: Physicochemical Properties of 2-Chloro-3-methyl-4-nitrophenol

| Property | Value | Source |

| Molecular Weight | 187.58 g/mol | [PubChem CID 13147355][6] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 2.4 | [PubChem CID 13147355][6] |

| Hydrogen Bond Donor Count | 1 | [PubChem CID 13147355][6] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem CID 13147355][6] |

| Rotatable Bond Count | 1 | [PubChem CID 13147355][6] |

| Exact Mass | 187.0036207 Da | [PubChem CID 13147355][6] |

| Monoisotopic Mass | 187.0036207 Da | [PubChem CID 13147355][6] |

Synthesis and Mechanistic Rationale

The synthesis of substituted nitrophenols typically involves the electrophilic nitration of a corresponding phenol precursor. For 2-Chloro-3-methyl-4-nitrophenol, a logical and established pathway is the nitration of 2-chloro-3-methylphenol.

Causality of Experimental Choices: The nitration of activated aromatic rings, such as phenols, is an exothermic and rapid reaction that can lead to multiple products, including undesired isomers and over-nitrated byproducts. The choice of a nitric acid/sulfuric acid mixture is standard, as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. However, to control the reaction's selectivity and prevent degradation, the protocol necessitates strict temperature control. Performing the reaction at low temperatures (0-5 °C) mitigates the risk of side reactions and ensures a higher yield of the desired para-nitro product, which is sterically and electronically favored.

Experimental Protocol: Synthesis via Electrophilic Nitration

-

Vessel Preparation: Charge a three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a thermometer, with 2-chloro-3-methylphenol (1 equivalent).

-

Solvent Addition: Dissolve the starting material in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, ensuring complete dissolution.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Controlled Addition: Add the cold nitrating mixture dropwise to the stirred phenol solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 2-Chloro-3-methyl-4-nitrophenol.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method.[7] This technique separates the compound from impurities based on its polarity and quantifies it by its UV absorbance.

Self-Validating System: A well-developed HPLC method incorporates a system suitability test. This involves injecting a standard of known concentration multiple times to verify that the system is performing correctly (e.g., consistent retention times, peak areas, and theoretical plates) before analyzing any experimental samples. This ensures the trustworthiness and reproducibility of the results.

Experimental Protocol: HPLC-UV Analysis

-

Standard Preparation: Accurately weigh approximately 10 mg of the purified product and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase for calibration.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the experimental sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Instrument: Agilent 1200 series or equivalent.[1]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: Isocratic mixture of Methanol and 0.1% Acetic Acid in Water (e.g., 70:30 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: 30 °C.

-

UV Detection: 320 nm (based on typical absorbance for nitrophenols).[1]

-

-

Analysis: Inject the prepared standards to generate a calibration curve. Inject the sample and determine its concentration by comparing its peak area to the calibration curve. Purity is assessed by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Diagram: Analytical Workflow

Caption: Workflow for the HPLC-UV analysis of 2-Chloro-3-methyl-4-nitrophenol.

Applications in Research and Drug Development

The strategic incorporation of chlorine atoms and nitro groups into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity.[4][5] 2-Chloro-3-methyl-4-nitrophenol represents a valuable starting material or scaffold for the synthesis of novel therapeutic agents.

-

Bioisosteric Replacement and Lipophilicity: The chlorine atom can serve as a bioisostere for other groups and significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3]

-

Modulation of Electronic Properties: The electron-withdrawing nature of both the chloro and nitro groups can modulate the pKa of the phenolic hydroxyl group and influence hydrogen bonding interactions with biological targets such as enzymes and receptors.

-

Synthetic Handle: The nitro group is exceptionally versatile. It can be readily reduced to an amine, which then serves as a key functional group for introducing further diversity through amide bond formation, reductive amination, or diazotization reactions. This pathway is fundamental in building more complex molecules. For instance, similar structures are used to synthesize potent kinase inhibitors.[8]

-

Precursor to Bioactive Molecules: Chlorinated and nitrated phenols are precursors in the synthesis of various bioactive compounds, including pesticides and anti-androgenic agents.[2] This highlights the potential for derivatives of 2-Chloro-3-methyl-4-nitrophenol to be explored for a range of therapeutic targets.

Safety, Handling, and Toxicology

Substituted nitrophenols must be handled with care due to their potential toxicity. The following guidelines are based on safety data for structurally similar compounds like 3-chloro-4-nitrophenol and other nitrophenols.[9][10]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or full suit may be necessary.

-

Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Table 2: Hazard Identification for Structurally Related Nitrophenols

| Hazard Statement | Classification | Source |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [9][10] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [9] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [10] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [10] |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [9] |

| H335: May cause respiratory irritation | STOT - Single Exposure (Category 3) | [10] |

| H373: May cause damage to organs through prolonged or repeated exposure | STOT - Repeated Exposure (Category 2) | [9] |

| H402 / H410: Harmful / Very toxic to aquatic life | Hazardous to the Aquatic Environment | [9] |

Conclusion

2-Chloro-3-methyl-4-nitrophenol stands as a representative example of a highly functionalized chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure allows for predictable reactivity, particularly in the context of pharmaceutical development where its constituent functional groups can be leveraged to modulate the properties of lead compounds. By adhering to rigorous synthesis, purification, and analytical protocols, researchers can reliably produce and characterize this compound. A thorough understanding of its properties and a strict adherence to safety protocols are paramount to harnessing its full potential in advancing scientific discovery.

References

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2015, February 6).

- Harper College. (2010, July 13).

-

Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7. [Link]

-

PubChem. (n.d.). 3-Chloro-2-methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

- Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methyl-6-nitrophenol. [Link]

-

PubChem. (n.d.). 2-Chloro-3-methyl-4-nitrophenol. National Center for Biotechnology Information. [Link]

-

MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(4), 1034. [Link]

- Song, W., et al. (2019). Crystal structure of (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol, C13H9ClN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 909-911.

-

Wiley. (n.d.). 3-Chloro-4-nitrophenol. SpectraBase. [Link]

-

DSpace Repository. (2023). Publication: 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: Synthesis, Molecular and Medicinal Studies. [Link]

-

Agilent Technologies, Inc. (2011). Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. [Link]

Sources

- 1. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3-methyl-4-nitrophenol | C7H6ClNO3 | CID 13147355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-chloro-4-nitrophenol | 491-11-2 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

3-Chloro-2-methyl-4-nitrophenol molecular structure

This guide provides an in-depth technical analysis of 3-Chloro-2-methyl-4-nitrophenol (CAS 55289-28-6), a specialized aromatic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1]

Molecular Architecture, Synthesis, and Spectroscopic Characterization

Executive Summary

3-Chloro-2-methyl-4-nitrophenol is a trisubstituted phenolic compound characterized by a dense substitution pattern on the benzene ring.[1] Its specific arrangement—a hydroxyl group at position 1, flanked by a methyl group at position 2, a chlorine atom at position 3, and a nitro group at position 4—creates a unique steric and electronic environment. This compound serves as a critical intermediate in the development of halogenated nitrophenol derivatives, often evaluated for phytotoxicity, antimicrobial activity, and as metabolic standards for organophosphate pesticide degradation.

| Property | Data |

| CAS Number | 55289-28-6 |

| IUPAC Name | 3-Chloro-2-methyl-4-nitrophenol |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| SMILES | OC1=C(C)C(Cl)=C(N(=O)=O)C=C1 |

| Appearance | Yellow crystalline solid |

Molecular Architecture & Electronic Properties[3]

Structural Analysis

The molecule exhibits a contiguous substitution pattern (positions 1, 2, 3, 4), leading to significant steric crowding, particularly between the methyl (C2), chloro (C3), and nitro (C4) groups.

-

Steric Buttressing: The central chlorine atom at C3 is sterically compressed between the methyl group and the nitro group. This "buttressing effect" often forces the nitro group to rotate out of coplanarity with the benzene ring, slightly reducing its resonance withdrawal capability compared to less hindered isomers.

-

Electronic Effects:

-

OH (C1): Strong electron donor (resonance) and activator, directing electrophiles to C6 (ortho) and C4 (para).

-

NO₂ (C4): Strong electron withdrawer (resonance/induction), increasing the acidity of the phenolic proton.

-

Cl (C3): Weakly deactivating but ortho/para directing.

-

Me (C2): Weakly activating.

-

Structural Visualization

The following diagram illustrates the connectivity and the electronic push-pull system within the molecule.

Figure 1: Structural connectivity and steric interactions in 3-Chloro-2-methyl-4-nitrophenol.

Synthesis & Purification

The synthesis of 3-Chloro-2-methyl-4-nitrophenol requires a regioselective approach to ensure the correct placement of the nitro group relative to the existing chloro and methyl substituents. The most reliable pathway involves the nitration of 3-chloro-2-methylphenol .

Synthetic Pathway

The precursor, 3-chloro-2-methylphenol, directs nitration primarily to the para position (C4) relative to the hydroxyl group, which is the strongest directing group on the ring. The C6 position (ortho to OH) is also activated but is less favored electronically and sterically compared to C4, provided C4 is open.

Figure 2: Synthetic workflow from aniline precursor to final nitrophenol.

Detailed Experimental Protocol

Step 1: Preparation of 3-Chloro-2-methylphenol (If not purchased commercially)

-

Diazotization: Dissolve 3-chloro-2-methylaniline in dilute H₂SO₄. Cool to 0°C. Add NaNO₂ solution dropwise to form the diazonium salt.

-

Hydrolysis: Add the cold diazonium solution slowly to a boiling solution of dilute H₂SO₄. The phenol forms and is steam-distilled or extracted with dichloromethane.

Step 2: Nitration to 3-Chloro-2-methyl-4-nitrophenol

-

Reagents: 3-Chloro-2-methylphenol (1.0 eq), Nitric Acid (1.05 eq, 70%), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve the phenol in glacial acetic acid.

-

Cool the solution to 0–5°C in an ice bath.

-

Add the nitric acid dropwise, maintaining temperature <10°C to prevent dinitration or oxidation.

-

Stir for 2 hours at room temperature.

-

-

Workup: Pour the reaction mixture into crushed ice. The product will precipitate as a yellow solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1) to remove any 6-nitro isomer.

Spectroscopic Characterization

Accurate identification relies on distinguishing this isomer from its regioisomers (e.g., 6-nitro or 5-chloro variants).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the presence of two adjacent aromatic protons (H5 and H6), which form an AB coupling system.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Notes |

| ¹H | 2.35 | Singlet (3H) | -CH₃ (C2) | Deshielded by aromatic ring |

| ¹H | 7.05 | Doublet (1H) | Ar-H (C6) | Ortho to OH, Meta to NO₂ |

| ¹H | 7.85 | Doublet (1H) | Ar-H (C5) | Ortho to NO₂, Meta to OH |

| ¹H | 10.50 | Broad Singlet | -OH | Exchangeable with D₂O |

| Coupling | J ≈ 8.5 Hz | H5-H6 | Typical ortho coupling |

Infrared Spectroscopy (IR)

-

3300–3400 cm⁻¹: O-H stretching (broad, H-bonded).

-

1520 cm⁻¹ & 1340 cm⁻¹: N-O asymmetric and symmetric stretching (characteristic of nitro groups).

-

700–800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

-

Molecular Ion: m/z 187 (M⁺).

-

Isotope Pattern: M+2 peak at m/z 189 with ~33% intensity of the parent peak, confirming the presence of one chlorine atom.

Applications in Drug & Agrochemical Development

Agrochemical Intermediates

This compound is structurally homologous to the metabolites of Fenitrothion (3-methyl-4-nitrophenol). The introduction of the chlorine atom at position 3 alters the lipophilicity (logP) and metabolic stability.

-

Resistance Studies: Used to synthesize chlorinated analogs of organophosphate pesticides to study resistance mechanisms in pests that have developed hydrolase enzymes capable of detoxifying the parent methyl-nitrophenol.

-

Environmental Fate: Serves as a reference standard for identifying degradation products of chlorinated tolyl-based pesticides in soil and water.

Pharmaceutical Building Blocks

The 3-chloro-2-methyl-4-nitrophenol scaffold is used in the synthesis of:

-

Benzoxazoles: Reduction of the nitro group to an amine, followed by cyclization with the adjacent hydroxyl group, yields substituted benzoxazoles, which are pharmacophores in antimicrobial and anti-inflammatory drugs.

-

Coupling Partners: The phenolic hydroxyl allows for etherification, while the nitro group can be reduced to an aniline for amide coupling, making it a versatile "orthogonally functionalized" scaffold.

References

-

Sigma-Aldrich. Product Specification: 3-Chloro-2-methyl-4-nitrophenol (CAS 55289-28-6). Available at:

-

BLD Pharm. 3-Chloro-2-methyl-4-nitrophenol: Physicochemical Properties and Safety Data. Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Chloro-2-methylphenol (Precursor). PubChem CID 12953019. Available at:

- Lamberth, C., & Dinges, J. (2012). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (Reference for nitrophenol use in agrochemistry).

-

Olah, G. A., et al. (1978). Nitration of Aromatics.[2][3][4][5][6] VCH Publishers. (General reference for regioselectivity in phenol nitration).

Sources

- 1. 39183-20-5|2-Methyl-5-nitro-6-chlorophenol|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. EP0857713A1 - Process for the preparation of 3-hydroxy- and 3-acetoxy-2-methylbenzoic acid - Google Patents [patents.google.com]

3-Chloro-2-methyl-4-nitrophenol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methyl-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-chloro-2-methyl-4-nitrophenol in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide establishes a robust theoretical framework based on its molecular structure and the known solubility of analogous nitrophenols. We present a detailed discussion of the physicochemical properties of 3-chloro-2-methyl-4-nitrophenol, predict its solubility behavior in a range of common organic solvents, and provide a step-by-step experimental protocol for its empirical determination. This guide is intended to be an essential resource for researchers in drug development and chemical synthesis, enabling informed solvent selection for reactions, purifications, and formulation development.

Introduction: The Significance of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter that dictates its behavior in various stages of research and development. From the choice of a reaction medium to the method of purification and the final formulation of a drug product, understanding a compound's solubility is paramount. 3-Chloro-2-methyl-4-nitrophenol, a substituted nitrophenol, presents a unique set of solubility characteristics owing to its combination of functional groups: a hydroxyl group, a nitro group, a chloro group, and a methyl group, all attached to a benzene ring. These substituents collectively influence the molecule's polarity, its capacity for hydrogen bonding, and its overall interaction with solvent molecules.

This guide delves into the core principles governing the solubility of 3-chloro-2-methyl-4-nitrophenol, offering both predictive insights and practical methodologies for its quantitative assessment.

Physicochemical Properties of 3-Chloro-2-methyl-4-nitrophenol

A thorough understanding of the physicochemical properties of 3-chloro-2-methyl-4-nitrophenol is the foundation for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Melting Point | Not available | - |

| pKa | Expected to be weakly acidic | [2][3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity of 3-chloro-2-methyl-4-nitrophenol is complex, with the polar hydroxyl and nitro groups contributing to its hydrophilic character, while the benzene ring and methyl group enhance its lipophilic nature. The chloro group further influences the molecule's electron distribution and polarity.

The Role of Hydrogen Bonding

The presence of a hydroxyl group allows 3-chloro-2-methyl-4-nitrophenol to act as a hydrogen bond donor. The oxygen atoms of the nitro and hydroxyl groups can also act as hydrogen bond acceptors. The proximity of the methyl and chloro groups to the hydroxyl and nitro groups may introduce steric hindrance, potentially influencing the formation of intermolecular hydrogen bonds with solvent molecules. Unlike o-nitrophenol, where strong intramolecular hydrogen bonding reduces its solubility in polar solvents, the substitution pattern in 3-chloro-2-methyl-4-nitrophenol does not favor such intramolecular interactions to the same extent. This suggests a greater availability of the hydroxyl and nitro groups for intermolecular hydrogen bonding with protic solvents.[4]

Predicted Solubility in Different Solvent Classes

Based on its structure, we can predict the solubility of 3-chloro-2-methyl-4-nitrophenol in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar functional groups of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): Good to high solubility is anticipated. These solvents can accept hydrogen bonds and have significant dipole moments, allowing for effective solvation of the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The significant polarity of the hydroxyl and nitro groups will limit its interaction with nonpolar solvent molecules.

Predicted Solubility Data

| Solvent | Solvent Type | Predicted Solubility of 3-chloro-2-methyl-4-nitrophenol | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions and hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Moderate to High | Good dipole moment, but less effective at hydrogen bonding than acetone. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| Toluene | Nonpolar | Low | The polar functional groups limit solubility in this nonpolar aromatic solvent. |

| Hexane | Nonpolar | Very Low | Aliphatic nonpolar solvent, very poor interaction with the polar solute. |

Experimental Determination of Solubility

To obtain precise solubility data, an experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique.

Logical Workflow for Solubility Assessment

Caption: Logical workflow for assessing the solubility of a compound.

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh a sample of 3-chloro-2-methyl-4-nitrophenol.

-

Select a range of organic solvents of varying polarities.

-

Ensure all glassware is clean and dry.

-

-

Preparation of Saturated Solution:

-

In a series of sealed vials, add an excess amount of 3-chloro-2-methyl-4-nitrophenol to a known volume (e.g., 5 mL) of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., at 25 °C, 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibrium temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

-

Quantification (Gravimetric Method):

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved.

-

The mass of the dissolved solute is the final weight of the vial minus its initial weight.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the dissolved solute by the volume of the solvent in which it was dissolved.

-

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Safety and Handling

Substituted nitrophenols should be handled with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[7][8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[1][7]

Conclusion

While quantitative solubility data for 3-chloro-2-methyl-4-nitrophenol is not extensively documented in publicly available literature, a strong predictive understanding of its behavior in organic solvents can be achieved through the analysis of its molecular structure and comparison with analogous compounds. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to confidently work with this compound. The predicted high solubility in polar protic and aprotic solvents makes these classes of solvents a logical starting point for applications in synthesis, purification, and formulation. The provided experimental workflow offers a robust method for generating precise solubility data to support and validate these theoretical predictions.

References

-

PubChem. (n.d.). 2-Chloro-3-methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]

-

Krasňan, V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1238. Retrieved from [Link]

-

Quora. (2024, July 6). How to explain using structure the difference in solubility between o-nitrophenol and P. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ATSDR. (n.d.). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Bates, R. G., & Schwarzenbach, G. (1955). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Helvetica Chimica Acta, 38(5), 699-709. Retrieved from [Link]

-

Garlapati, C., & Madras, G. (2010). Solubility of nitrophenol derivatives in supercritical carbon dioxide. Journal of Chemical & Engineering Data, 55(1), 133-137. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dissociation Constants of Some Substituted Nitrophenols in Aqueous SOlution at 25 degrees C. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 2581-34-2: 3-Methyl-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 3-Chloro-2-methyl-4-nitrophenol

The following technical guide provides an in-depth spectroscopic analysis of 3-Chloro-2-methyl-4-nitrophenol , designed for researchers in organic synthesis and analytical chemistry.

CAS Number: 55289-28-6

Molecular Formula: C

Executive Summary & Structural Context

3-Chloro-2-methyl-4-nitrophenol is a trisubstituted aromatic compound utilized primarily as an intermediate in the synthesis of agrochemicals and specialty dyes. Its structure features a phenol core with three distinct substituents: a methyl group at the ortho position (C2), a chlorine atom at the meta position (C3), and a nitro group at the para position (C4).

This specific substitution pattern creates a unique electronic environment:

-

Steric Crowding: The chlorine atom at C3 is "buttressed" between the methyl group (C2) and the nitro group (C4), restricting rotation and influencing the magnetic anisotropy seen in NMR.

-

Electronic Push-Pull: The electron-donating hydroxyl (OH) and methyl groups oppose the strong electron-withdrawing nature of the nitro group, creating a polarized aromatic system that is highly distinct in IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

H NMR Characterization

The proton NMR spectrum of 3-Chloro-2-methyl-4-nitrophenol is characterized by a simple aromatic coupling pattern due to the presence of only two adjacent aromatic protons (H5 and H6).

Solvent: DMSO-

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Logic |

| -OH (Phenolic) | 10.5 – 11.2 | Broad Singlet | 1H | N/A | Highly deshielded due to H-bonding and electron-withdrawing |

| H-5 (Aromatic) | 7.95 – 8.05 | Doublet (d) | 1H | Deshielded. Ortho to the strong electron-withdrawing -NO | |

| H-6 (Aromatic) | 6.90 – 7.00 | Doublet (d) | 1H | Shielded. Ortho to the electron-donating -OH group. | |

| -CH | 2.35 – 2.45 | Singlet (s) | 3H | N/A | Slightly deshielded relative to toluene due to adjacent -Cl and aromatic ring current. |

Mechanistic Insight:

The large chemical shift difference (

C NMR Characterization

The carbon spectrum displays 7 distinct signals. The assignment relies on substituent additivity rules.

| Carbon Position | Chemical Shift ( | Environment |

| C-1 (C-OH) | 158.0 – 162.0 | Deshielded by direct attachment to Oxygen. |

| C-4 (C-NO | 140.0 – 145.0 | Deshielded by Nitro group; typically weak intensity (quaternary). |

| C-3 (C-Cl) | 125.0 – 130.0 | Shifted by Chlorine effect. |

| C-5 (CH) | 124.0 – 126.0 | Aromatic CH, ortho to Nitro. |

| C-2 (C-CH | 122.0 – 125.0 | Quaternary carbon bearing methyl. |

| C-6 (CH) | 114.0 – 116.0 | Aromatic CH, ortho to Hydroxyl (shielded). |

| -CH | 15.0 – 18.0 | Benzylic methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the nitro and hydroxyl functionalities.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber (cm | Functional Group | Vibration Mode | Notes |

| 3200 – 3500 | O-H | Stretching (Broad) | Broadened by intermolecular hydrogen bonding. |

| 1590, 1480 | C=C | Aromatic Ring Stretch | Characteristic skeletal vibrations. |

| 1510 – 1540 | N-O | Asymmetric Stretch | Strong intensity; diagnostic for nitro compounds. |

| 1330 – 1360 | N-O | Symmetric Stretch | Strong intensity; paired with the asymmetric band. |

| 1050 – 1090 | C-Cl | Aryl Chloride Stretch | Often obscured but distinct in the fingerprint region. |

| 800 – 850 | C-H | Out-of-plane Bending | Indicative of two adjacent aromatic protons (ortho substitution). |

Mass Spectrometry (MS)

Mass spectrometry provides critical confirmation of the chlorine substitution through isotopic abundance.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative Mode)

Isotopic Pattern

Chlorine possesses two stable isotopes:

-

Molecular Ion (M

): -

M+2 Peak:

189 -

Intensity Ratio: The M / M+2 ratio is approximately 3:1 , confirming the presence of a single chlorine atom.

Fragmentation Pathway (EI)

The fragmentation follows a logical loss of the labile functional groups.

-

Molecular Ion:

187 -

Loss of NO

: -

Loss of CO/CHO: Ring contraction or loss of carbonyl from the phenol moiety.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening:

-

Solvent Selection: Use DMSO-

(99.8% D) as the primary solvent. Phenolic protons are often exchange-broadened or invisible in CDCl -

Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove undissolved particulates.

Sample Preparation for IR (KBr Pellet)

-

Ratio: Mix approximately 1-2 mg of the sample with 100 mg of spectroscopic-grade KBr (Potassium Bromide).

-

Grinding: Grind the mixture thoroughly in an agate mortar until a fine, uniform powder is achieved.

-

Compression: Press the powder under high pressure (via a hydraulic press) to form a transparent disc.

-

Measurement: Acquire the spectrum from 4000 cm

to 400 cm

Synthesis Workflow (Contextual)

Understanding the synthesis aids in identifying potential impurities (e.g., regioisomers). The most common route involves the nitration of 3-chloro-2-methylphenol.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 3-Chloro-4-nitrophenol (Analogous Fragmentation Data). NIST Standard Reference Database 1A v17. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4321 (Related Isomer Data). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Source for substituent additivity rules and coupling constants).

-

PubChem. Compound Summary for CID 12953019 (Related Amine Precursors). National Center for Biotechnology Information. [Link]

Sources

Potential Biological Activity of Substituted Nitrophenols: A Technical Guide

Executive Summary

Substituted nitrophenols represent a class of small molecules characterized by a phenolic ring substituted with one or more nitro groups and various other functional moieties (halogens, alkyls, amides). While historically overshadowed by the toxicity profile of 2,4-dinitrophenol (DNP), this chemical class possesses a diverse pharmacological repertoire ranging from mitochondrial uncoupling to antimicrobial and anticancer activities.[1]

This guide provides a technical deep-dive for drug development professionals, focusing on the structure-activity relationships (SAR) that govern their biological effects, the precise mechanisms of action, and the experimental workflows required to validate their therapeutic potential while navigating their narrow therapeutic indices.

Chemical Basis & Structure-Activity Relationships (SAR)

The biological activity of nitrophenols is dictated by two physicochemical pillars: Acid Dissociation Constant (pKa) and Lipophilicity (logP) .[1]

The Protonophore "Sweet Spot"

The most defining characteristic of nitrophenols is their ability to act as protonophores—agents that shuttle protons across biological membranes, uncoupling oxidative phosphorylation.

-

Acidity (pKa): The nitro group is a strong electron-withdrawing group (EWG).[1] Adding nitro groups stabilizes the phenoxide anion via resonance, significantly lowering the pKa.[2]

-

Lipophilicity: For a molecule to act as a mitochondrial uncoupler, both its protonated (neutral) and deprotonated (anionic) forms must traverse the inner mitochondrial membrane (IMM).

-

2-Nitrophenol: Exhibits intramolecular hydrogen bonding between the hydroxyl and nitro groups.[1] This "chelation" masks the polar groups, significantly increasing lipophilicity compared to the 3- or 4-isomers [1].

-

DNP: The anion is highly delocalized, allowing it to pass through the lipid bilayer despite the negative charge, a rare property known as "lipophilic anionic transport."

-

SAR Summary Table[1]

| Compound Class | Substituent Pattern | Primary Activity | Mechanism | Key Physicochemical Feature |

| Mononitrophenols | 4-NO₂ | Cytotoxic / Weak Uncoupling | Oxidative Stress | Moderate pKa (~7.2); lower lipophilicity.[1] |

| Dinitrophenols | 2,4-di-NO₂ | Potent Uncoupling | Protonophore (IMM) | Low pKa (~4.1); delocalized lipophilic anion.[1] |

| Halogenated Nitrophenols | 2-Bromo-4-NO₂ | Antimicrobial / Antifungal | Membrane disruption / Nucleophilic attack | Halogen enhances lipophilicity and acidity.[1] |

| Nitrophenol Amides | Prolinamide derivatives | Anticancer | Apoptosis / Tubulin interaction | Bulky groups prevent uncoupling; target specific proteins.[1] |

Mechanisms of Action[7]

Mitochondrial Uncoupling (The Protonophore Cycle)

The classic mechanism involves the nitrophenol shuttling protons from the intermembrane space (IMS) to the mitochondrial matrix, bypassing ATP synthase. This dissipates the proton motive force (

Critical Insight: Recent evidence suggests this is not purely passive.[1][6] Proteins like Adenine Nucleotide Translocase (ANT) and Uncoupling Proteins (UCPs) may actively facilitate the transport of the nitrophenol anion across the membrane, enhancing the uncoupling effect [2].

Antimicrobial & Cytotoxic Pathways[1][6]

-

Oxidative Stress: The nitro group can undergo enzymatic reduction (via nitroreductases) to form nitro radical anions (

). In the presence of oxygen, this radical enters a "futile cycle," regenerating the nitro group and producing superoxide anions ( -

Membrane Disruption: Highly lipophilic halogenated derivatives can insert into bacterial cell membranes, disrupting integrity and causing leakage of intracellular contents [4].[1]

Visualizing the Uncoupling Mechanism

Figure 1: The Protonophore Cycle. The neutral nitrophenol (DNP-H) diffuses into the matrix, releases a proton due to the alkaline pH, and the resulting anion (DNP-) returns to the intermembrane space, completing the cycle and bypassing ATP synthase.

Experimental Protocols

Chemical Synthesis: 4-Carbomethoxy-2-nitrophenol

A representative protocol for introducing a nitro group to a functionalized phenol, useful as a scaffold for further derivation [5].

Reagents: 4-Hydroxybenzoic acid methyl ester, Aluminum nitrate (

-

Preparation: Dissolve 40g of Aluminum nitrate in a mixture of Acetic acid and Acetic anhydride (1:1 ratio, 160 mL total).

-

Addition: Add 40g of 4-Hydroxybenzoic acid methyl ester in small portions to the solution.

-

Note: Maintain temperature below 40°C using an ice bath if necessary to prevent over-nitration or oxidation.[1]

-

-

Reaction: Shake occasionally and let stand at room temperature for 1.5 hours. The solution will turn brown.[1]

-

Quenching: Pour the reaction mixture into ice-cold water.

-

Acidification: Acidify with concentrated Nitric acid until a bulky yellow precipitate forms.[1]

-

Purification: Filter the solid, wash with cold methanol, and recrystallize from alcohol.

Biological Evaluation: Seahorse XF Mitochondrial Stress Test

The gold standard for quantifying uncoupling activity [6].

Objective: Determine if a nitrophenol derivative acts as a mitochondrial uncoupler in live cells.

Workflow:

-

Seeding: Seed cells (e.g., HepG2 or A549) in a Seahorse XF96 cell culture microplate (10,000–20,000 cells/well) 24 hours prior to assay.

-

Media Prep: On assay day, replace growth medium with unbuffered Seahorse XF Assay Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate for 1 hour in a non-CO2 incubator.

-

Injection Strategy:

-

Port A (Oligomycin): Inhibits ATP synthase.[1] (Final conc: 1.0 µM).[1]

-

Port B (Test Compound): Inject your substituted nitrophenol at titrated concentrations (e.g., 1, 5, 10, 50 µM).

-

Control: Use FCCP as a positive control for maximal uncoupling.[1]

-

-

Port C (Rotenone/Antimycin A): Shuts down ETC completely to determine non-mitochondrial respiration.[1] (Final conc: 0.5 µM).

-

-

Analysis:

Drug Discovery Workflow Diagram

Figure 2: Integrated workflow for the development of nitrophenol therapeutics, emphasizing the parallel evaluation of cytotoxicity and mitochondrial bioenergetics.

Toxicology & Safety Considerations

The historical context of DNP highlights the critical "Therapeutic Window" challenge. DNP causes hyperthermia because the dose-response curve for uncoupling is steep, and there is no upper limit to the heat generation until death occurs [7].

Safety Strategy for New Derivatives:

-

"Soft" Uncouplers: Design derivatives that are metabolically labile, ensuring they are cleared rapidly to prevent accumulation.[1]

-

Tissue Targeting: Conjugate nitrophenols to liver-specific ligands (e.g., fatty acids) to treat NAFLD without systemic hyperthermia (e.g., HU6 prodrug strategy) [8].[1]

-

Self-Limiting Uncouplers: Derivatives with pKa values > 7.0 are less potent uncouplers at physiological pH, potentially offering a wider safety margin.[1]

References

-

Abraham, M. H., Du, C. M., & Platts, J. A. (2000).[8] Lipophilicity of the nitrophenols. Journal of Organic Chemistry, 65(21), 7114-7118.[8] Link

-

Gaines, P., et al. (2021).[1] Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol. Biomolecules, 11(8), 1174. Link

-

Kovacic, P., & Somanathan, R. (2014).[1] Nitroaromatic compounds: Electrochemistry, theory, and mechanism of physiological and toxicological action. Reviews in Environmental Contamination and Toxicology. Link

-

Goyal, A., et al. (2023).[1][9] Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology. Link

-

Garrepalli, S., et al. (2011).[1] Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432.[3] Link

-

Agilent Technologies.[1] (2019). Agilent Seahorse XF Cell Mito Stress Test Kit User Guide. Link

-

Grundlingh, J., et al. (2011).[1] 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. Link

-

Geisler, C. E., et al. (2020).[1] Mitochondrial uncoupling as a target in the treatment of metabolic disease. Molecular Metabolism, 42, 101072.[1] Link

Sources

- 1. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipophilicity of the nitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

3-Chloro-2-methyl-4-nitrophenol as a chemical intermediate

An In-depth Technical Guide to 3-Chloro-2-methyl-4-nitrophenol as a Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methyl-4-nitrophenol, a substituted aromatic compound of significant interest as a chemical intermediate. We will delve into its physicochemical properties, spectral characteristics, and established synthesis methodologies, with a focus on the chemical principles that govern reaction outcomes. The guide will explore the compound's reactivity, its applications in the synthesis of pharmaceuticals and agrochemicals, and critical safety protocols for its handling and disposal. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile building block.

Introduction

Substituted nitrophenols are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of valuable target molecules. The strategic placement of electron-withdrawing and electron-donating groups on the aromatic ring imparts unique reactivity, making them indispensable in the production of dyes, pharmaceuticals, and agrochemicals.[1][2] 3-Chloro-2-methyl-4-nitrophenol is one such intermediate, combining a hydroxyl, a methyl, a chloro, and a nitro group. This specific arrangement of functional groups offers multiple reaction sites, enabling its use in complex synthetic pathways. The nitro group, for instance, can be readily reduced to an amine, a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth analysis of its synthesis, characterization, and application, offering field-proven insights for laboratory and industrial settings.

Physicochemical Properties & Spectral Analysis

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of 3-Chloro-2-methyl-4-nitrophenol are confirmed through a combination of physical property measurements and spectroscopic analysis.

Chemical Structure

The molecular structure of 3-Chloro-2-methyl-4-nitrophenol is foundational to understanding its reactivity.

Caption: Workflow for the synthesis via a protected intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of related nitrophenols. [4] Step 1: Protection of the Hydroxyl Group

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chloro-2-methylphenol (1.0 eq) in pyridine at 0°C.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature does not exceed 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture onto ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methylphenyl methanesulfonate, which can often be used without further purification.

Step 2 & 3: Nitration and Deprotection

-

To a flask containing concentrated sulfuric acid cooled to 0°C, slowly add the crude sulfonate ester from the previous step.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0-5°C. [5]3. Stir the mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice. The nitrated product often precipitates.

-

To cleave the sulfonate protecting group, add concentrated hydrochloric acid to the mixture and heat to reflux for 4-8 hours.

-

Cool the mixture to room temperature.

Step 4: Purification

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

The crude 3-Chloro-2-methyl-4-nitrophenol can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

-

Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Reactivity and Application in Synthesis

The utility of 3-Chloro-2-methyl-4-nitrophenol as an intermediate stems from the distinct reactivity of its functional groups.

-

Nitro Group (-NO₂): This is the most versatile functional group for subsequent transformations. It can be readily reduced to an amino group (-NH₂) using various reagents like Fe/HCl, SnCl₂, or catalytic hydrogenation. [6]This transformation is fundamental for building aniline-based structures common in pharmaceuticals.

-

Hydroxyl Group (-OH): The phenolic hydroxyl is acidic and can be deprotonated to form a phenoxide ion. This nucleophilic oxygen can then participate in Williamson ether synthesis or be converted into esters, providing a handle for further molecular elaboration.

-

Chloro Group (-Cl): The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, it can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under the right catalytic conditions.

Application as a Precursor

While specific blockbuster drugs derived from this exact intermediate are not prominent in public literature, it serves as a valuable scaffold. Its structural analog, 3-methyl-4-nitrophenol, is a crucial precursor for the insecticide Fenitrothion. [7]This highlights the industrial relevance of this class of molecules in agrochemicals. In drug development, the derived 3-chloro-2-methyl-4-aminophenol (after reduction of the nitro group) could be a key building block for synthesizing kinase inhibitors, where a substituted aniline core is often required for binding to the ATP pocket of the enzyme. [8][9]

Caption: Key synthetic transformations and applications.

Safety, Handling, and Disposal

Working with nitrophenolic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity. [10]

Hazard Identification

Based on data for analogous compounds like 3-chloro-4-nitrophenol, the following GHS classifications are expected:[10][11]

-

Acute Toxicity, Oral (Harmful): Harmful if swallowed. [10]* Skin Irritation (Irritant): Causes skin irritation. [10]* Eye Irritation (Irritant): Causes serious eye irritation. [10]* Respiratory Irritation (Irritant): May cause respiratory irritation. [10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [12]* Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [10]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [12]* Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [10]Keep away from strong oxidizing agents and bases. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow to enter drains or water courses. [12]

Conclusion

3-Chloro-2-methyl-4-nitrophenol is a chemical intermediate with significant potential, derived from its unique constellation of functional groups. While data specific to this isomer is limited, a robust understanding of its properties, synthesis, and reactivity can be established through the analysis of closely related compounds and fundamental chemical principles. Its value lies in its capacity to be transformed into more complex molecules, particularly substituted anilines, which are prevalent in modern pharmaceuticals and agrochemicals. Mastery of its synthesis, particularly regioselective strategies, and strict adherence to safety protocols are paramount for any researcher or organization aiming to leverage this versatile building block in their scientific endeavors.

References

-

13 - Fisher Scientific

-

- Wiley-VCH GmbH

-

- Chemsrc

-

- Fluorochem

-

- ECHEMI

-

- PubChem, National Center for Biotechnology Information

-

- PubChem, National Center for Biotechnology Information

-

- ChemScene

-

- CymitQuimica

-

- Apollo Scientific

-

- ChemicalBook

-

- Sigma-Aldrich

-

- PrepChem.com

-

- BLD Pharm

-

- Frontiers in Microbiology

-

- Google Patents

-

- PubChem, National Center for Biotechnology Information

-

- Santa Cruz Biotechnology

-

- Bulgarian Chemical Communications

-

- Benchchem

-

- ChemicalBook

-

- MDPI

-

- Benchchem

-

- ECHEMI

-

- American Elements

-

- PMC, National Center for Biotechnology Information

-

- Henan Wentao Chemical Product Co., Ltd.

-

- Sigma-Aldrich

-

- BOC Sciences

-

- DSpace Repository

-

- NIST WebBook

-

- Frontiers Research Topic

Sources

- 1. CAS 491-11-2: 3-Chloro-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 2. frontiersin.org [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 3-chloro-4-nitrophenol | 491-11-2 [chemicalbook.com]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. echemi.com [echemi.com]

- 11. chemscene.com [chemscene.com]

- 12. 3-Chloro-2-nitrophenol | CAS#:17802-02-7 | Chemsrc [chemsrc.com]

- 13. fishersci.com [fishersci.com]

Thermochemical Properties of Chlorinated Nitrophenols

This in-depth technical guide details the thermochemical properties, structural anomalies, and experimental characterization of chlorinated nitrophenols (CNPs). It is designed for researchers in pharmaceutical synthesis and environmental toxicology who require high-precision data for predictive modeling and safety assessment.

Technical Guide & Whitepaper

Executive Summary

Chlorinated nitrophenols (CNPs), particularly 2-chloro-4-nitrophenol (2C4NP) and 2,6-dichloro-4-nitrophenol (2,6-DCNP) , represent a critical class of intermediates in the synthesis of antineoplastic drugs, fungicides, and uncoupling agents. Their thermodynamic stability is governed by a delicate interplay between the electron-withdrawing nitro group, the lipophilic chlorine atoms, and the hydroxyl moiety.

For drug development professionals, understanding the enthalpy of formation (

-

Process Safety: Predicting runaway reactions during nitration/chlorination.

-

Environmental Fate: Modeling atmospheric transport and aqueous solubility (Henry’s Law constants).

-

Metabolic Stability: Assessing the energy barriers for enzymatic degradation (e.g., by cytochrome P450).

Structural Chemistry & The "Ortho Effect"

The thermochemical behavior of CNPs is distinct from non-substituted phenols due to the Ortho Effect . This phenomenon significantly alters volatility and lattice energy.

Intramolecular Hydrogen Bonding

In isomers where the nitro (

-

2-Nitrophenol derivatives: Strong

bonding forms a pseudo-six-membered ring. This "locks" the proton, reducing its ability to hydrogen bond with solvent molecules (lowering water solubility) or other crystal lattice molecules (lowering melting point and enthalpy of sublimation). -

Chlorine Interaction: While weaker than nitro groups, ortho-chlorine atoms can participate in

interactions, further stabilizing specific conformers.

Diagram: Structure-Property Logic

The following diagram illustrates how substitution patterns dictate thermochemical outcomes.

Caption: Logical flow demonstrating how ortho-substitution favors intramolecular bonding, leading to higher volatility and lower lattice energy compared to para-isomers.

Thermochemical Data Synthesis

The following data summarizes the key physicochemical properties derived from calorimetric studies (e.g., Morais et al., 2007; Ribeiro da Silva et al.).

Table 1: Physicochemical Properties of Key CNP Isomers

| Compound | CAS No.[1][2][3][4][5][6][7][8] | Melting Point ( | State (STP) | pKa (approx) | |

| 2-Chloro-4-nitrophenol | 619-08-9 | 105–106 °C | Solid (Crystalline) | ~22.5 | 5.43 |

| 2,6-Dichloro-4-nitrophenol | 618-80-4 | 123–126 °C | Solid (Crystalline) | ~24.1 | 3.68 |

| 4-Chloro-2-nitrophenol | 89-64-5 | 87–89 °C | Solid | Variable | 6.46 |

Note: Enthalpies of fusion (

Enthalpy of Formation Trends

Experimental determination reveals that 2,6-dichloro-4-nitrophenol is thermodynamically more stable than its mono-chlorinated counterparts due to the symmetric stabilization of the aromatic ring, despite the steric crowding. However, the gas-phase enthalpy of formation is generally less negative (less stable) for ortho-substituted isomers compared to para-isomers when correcting for the intramolecular bond, due to steric repulsion between the lone pairs of Oxygen and Chlorine/Nitrogen.

Experimental Methodologies

Obtaining accurate thermochemical data for chlorinated compounds requires specialized protocols to account for the corrosive nature of the combustion products (HCl vs.

Rotating Bomb Calorimetry

Standard static bomb calorimetry is insufficient for CNPs. The combustion of chlorine-containing compounds produces a mixture of

The Protocol:

-

Apparatus: A rotating bomb calorimeter lined with platinum or tantalum.

-

Reducing Agent: A specific volume of arsenious oxide solution (

) is added to the bomb before sealing.-

Purpose: It reduces any free chlorine (

) formed during combustion back to chloride ions (

-

-

Rotation: After ignition, the bomb is rotated axially to wash the combustion gases with the arsenious oxide solution, ensuring complete equilibration.

-

Washburn Corrections: Data reduction must account for the heat of solution of

, the oxidation of

Knudsen Effusion (Sublimation Enthalpy)

To determine the enthalpy of sublimation (

-

Method: A sample is placed in a Knudsen cell with a small orifice.

-

Measurement: The mass loss is measured as a function of temperature (using a quartz crystal microbalance or TGA).

-

Calculation: The vapor pressure is derived using the Knudsen equation, and

is calculated via the Clausius-Clapeyron relation.[9]

Diagram: Experimental Workflow for CNP Calorimetry

Caption: Workflow for Rotating Bomb Calorimetry emphasizing the critical step of Arsenious Oxide addition for chlorine reduction.

Environmental & Toxicological Implications

The thermochemical stability of CNPs directly correlates with their environmental persistence.

-

Aqueous Solubility: The lower enthalpy of hydration (due to intramolecular H-bonding) in 2-chloro-4-nitrophenol makes it more mobile in soil but less soluble in water compared to non-chlorinated nitrophenols.

-

Degradation: High bond dissociation energies (BDE) of the

and

Degradation Pathway (SR-AOP)

Oxidation of 2-chlorophenol by persulfate often yields 2-chloro-4-nitrophenol as a toxic intermediate before ring opening.

References

-

Morais, V. M. F., et al. (2007). "Thermochemical Parameters of the Chloronitrophenol Isomers: A Combined Experimental and Theoretical Investigation." Journal of Chemical & Engineering Data, 52(2), 627-634.[9] Link

-

Ribeiro da Silva, M. A. V., et al. (1994).[6] "Standard enthalpies of combustion of the six dichlorophenols by rotating-bomb calorimetry." The Journal of Chemical Thermodynamics, 26(8), 839-846.[6] Link

-

Chen, H., et al. (2018). "Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite."[10][11] Environmental Pollution, 261, 114242.[10] Link

-

Verevkin, S. P., et al. (2007).[6] "Thermochemistry of Chlorobenzenes and Chlorophenols: Ambient Temperature Vapor Pressures and Enthalpies of Phase Transitions." Journal of Chemical & Engineering Data, 52(2), 499-510.[6] Link

-

NIST Chemistry WebBook. "Phenol, 2-chloro-4-nitro-." National Institute of Standards and Technology.[7] Link

Sources

- 1. echemi.com [echemi.com]

- 2. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorine (CAS 7782-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Chloro-4-nitrophenol CAS#: 619-08-9 [m.chemicalbook.com]

- 5. 2-Chloro-4-nitrophenol | 619-08-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Phenol, 2,6-dichloro- [webbook.nist.gov]

- 7. 4-Chloro-2-nitrophenol [webbook.nist.gov]

- 8. 2-Chloro-4-nitrophenol | CAS 619-08-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methyl-4-nitrophenol

Introduction

3-Chloro-2-methyl-4-nitrophenol is a substituted aromatic compound belonging to the class of chlorinated nitrophenols. These molecules are significant as versatile intermediates in the synthesis of a wide array of more complex chemicals, including pharmaceuticals, agrochemicals, and dyes. The specific arrangement of the chloro, methyl, nitro, and hydroxyl groups on the benzene ring imparts distinct chemical reactivity, making its controlled synthesis a subject of interest for researchers and process chemists. The presence of multiple substituents requires a carefully considered synthetic strategy to manage regioselectivity and achieve high yields of the desired isomer.

This guide provides a comprehensive overview of the principal synthetic pathways for 3-Chloro-2-methyl-4-nitrophenol. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic and field-proven insights into the reaction mechanisms and experimental choices.

Guiding Principles of Synthesis: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of polysubstituted aromatic compounds like 3-Chloro-2-methyl-4-nitrophenol is governed by the principles of electrophilic aromatic substitution. The order in which substituents are introduced is critical, as the groups already present on the ring dictate the position (regioselectivity) and rate of subsequent substitutions.

-

Activating Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are activators, increasing the electron density of the benzene ring and directing incoming electrophiles to the ortho and para positions. The hydroxyl group is a significantly stronger activator than the methyl group.

-

Deactivating Groups: The chloro (-Cl) group is a weak deactivator but an ortho, para-director due to its lone pairs of electrons. The nitro (-NO₂) group is a strong deactivator and a meta-director.

A successful synthesis must leverage the synergistic or competing effects of these groups to install the new substituent at the desired position. Two primary retrosynthetic approaches are considered the most viable for this target molecule.

Synthetic Pathway I: Electrophilic Nitration of 3-Chloro-2-methylphenol

This is arguably the most direct and logical pathway, beginning with the commercially available precursor, 3-Chloro-2-methylphenol (also known as 3-chloro-2-cresol). The strategy relies on the powerful directing effect of the hydroxyl group to control the position of nitration.

Causality and Strategic Rationale

In the 3-Chloro-2-methylphenol starting material, the hydroxyl group is the most potent activating and directing group. It strongly favors electrophilic substitution at the positions ortho and para to it.

-

The position para to the -OH group (C4) is vacant and sterically accessible.

-

The position ortho to the -OH group (C6) is also available.

-

The methyl group at C2 also directs ortho (C3, occupied) and para (C5).

-

The chloro group at C3 directs ortho (C2, occupied; C4, vacant) and para (C6, vacant).

The overwhelming directive influence of the hydroxyl group makes the vacant C4 position, which is para to the -OH and ortho to the -Cl, the most electronically enriched and favored site for nitration. This high degree of regioselectivity makes this pathway highly efficient.

Experimental Protocol

This protocol is adapted from standard nitration procedures for substituted phenols.[1]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-Chloro-2-methylphenol (1 equivalent) in a suitable solvent like glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 equivalents) in a separate beaker, keeping the mixture cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the stirred solution of 3-Chloro-2-methylphenol over 1-2 hours. Critically, the internal temperature must be maintained below 10 °C to prevent the formation of byproducts and ensure safety.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The crude 3-Chloro-2-methyl-4-nitrophenol will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Data Summary

| Parameter | Expected Value |

| Starting Material | 3-Chloro-2-methylphenol |

| Key Reagents | Nitric Acid, Sulfuric Acid |

| Reaction Type | Electrophilic Aromatic Substitution |

| Typical Yield | 75-90% |

| Appearance | Yellow Crystalline Solid |

| Purity Analysis | HPLC, NMR, Melting Point |

Workflow Visualization

Caption: Workflow for the synthesis of 3-Chloro-2-methyl-4-nitrophenol via nitration.

Synthetic Pathway II: Electrophilic Chlorination of 2-Methyl-4-nitrophenol

An alternative strategy involves introducing the chlorine atom onto the 2-Methyl-4-nitrophenol backbone. This precursor is a key intermediate in the synthesis of the insecticide Fenitrothion and its synthesis is well-documented.[2]

Causality and Strategic Rationale

In this pathway, the directing effects of the substituents on 2-Methyl-4-nitrophenol must be carefully analyzed.

-

The -OH group is a powerful ortho, para-director. Its para position is blocked by the nitro group. It therefore strongly activates the two ortho positions (C3 and C5).

-

The -CH₃ group is a weaker ortho, para-director, activating C3 and C5.

-

The -NO₂ group is a strong deactivator and meta-director, directing to C2 (occupied) and C6.

The combined activating effects of the hydroxyl and methyl groups converge on positions C3 and C5, making them the most likely sites for electrophilic attack. Since the target is 3-Chloro-2-methyl-4-nitrophenol, this pathway is chemically sound, though it may yield a mixture of isomers (3-chloro and 5-chloro) that require subsequent purification. The strong activation by the phenol makes the reaction feasible even with the deactivating nitro group present.

Experimental Protocol